Product packaging for 2-Imidazolidinone, 1,3-diphenyl-(Cat. No.:CAS No. 728-24-5)

2-Imidazolidinone, 1,3-diphenyl-

Cat. No.: B1660183
CAS No.: 728-24-5
M. Wt: 238.28 g/mol
InChI Key: PBONVSBAAQAITF-UHFFFAOYSA-N
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Description

Fundamental Significance of Cyclic Urea (B33335) Derivatives in Organic Synthesis

Cyclic urea derivatives, including 2-imidazolidinones, are of fundamental importance in organic synthesis due to their diverse applications. mdpi.comnih.gov They serve as crucial intermediates, catalysts, and scaffolds for constructing more complex molecules. mdpi.com Their ability to form stable hydrogen bonds makes them valuable in medicinal chemistry for interacting with biological targets. nih.gov

The synthesis of cyclic ureas can be achieved through various methods, including the intramolecular cyclization of urea derivatives, diamination of alkenes, and the direct incorporation of a carbonyl group into 1,2-diamines. mdpi.comnih.gov These synthetic strategies provide access to a wide range of substituted imidazolidinones, enabling the fine-tuning of their chemical and physical properties for specific applications. mdpi.com

The Role of 1,3-Disubstituted Imidazolidinones, with a Focus on 1,3-Diphenyl-2-Imidazolidinone, in Modern Synthetic Chemistry

Among the various classes of imidazolidinones, 1,3-disubstituted derivatives have garnered significant attention, particularly in the realm of asymmetric catalysis. nih.gov Chiral 1,3-disubstituted imidazolidinones, often derived from amino acids, have been successfully employed as organocatalysts in a variety of enantioselective transformations. nih.govjk-sci.com These catalysts operate through the formation of iminium or enamine intermediates, which activate substrates towards nucleophilic attack. nih.govrsc.org

While much of the focus has been on chiral derivatives, achiral 1,3-disubstituted imidazolidinones like 2-Imidazolidinone, 1,3-diphenyl- also play a role in synthetic chemistry. These compounds can serve as ligands for transition metals, precursors to N-heterocyclic carbenes (NHCs), and as building blocks for larger, more complex molecular architectures. The phenyl substituents at the 1 and 3 positions influence the steric and electronic properties of the molecule, which can be advantageous in certain synthetic contexts.

Historical Context and Evolution of Research on Imidazolidinone Systems

The history of imidazolidinones is intertwined with the development of organic chemistry itself, dating back to the synthesis of urea by Friedrich Wöhler in 1828, which marked a pivotal moment in the field. nih.gov The exploration of cyclic urea derivatives gained momentum over the years, leading to the discovery of their diverse applications.

A significant milestone in the evolution of imidazolidinone research was the development of chiral imidazolidinone-based organocatalysts by David MacMillan and his research group in 2000. jk-sci.com This discovery ushered in a new era of asymmetric catalysis, providing a powerful and environmentally friendly alternative to traditional metal-based catalysts. jk-sci.comrsc.org The subsequent awarding of the 2021 Nobel Prize in Chemistry to MacMillan and Benjamin List for their independent work on organocatalysis further underscored the importance of this field and the central role of imidazolidinone systems. jk-sci.com Research continues to expand, exploring new synthetic methods and applications for this versatile class of compounds. mdpi.com

Interactive Data Table: Properties of 2-Imidazolidinone, 1,3-diphenyl-

PropertyValue
Chemical Formula C15H14N2O
Molecular Weight 238.29 g/mol
CAS Number 102313-55-3
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B1660183 2-Imidazolidinone, 1,3-diphenyl- CAS No. 728-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

728-24-5

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1,3-diphenylimidazolidin-2-one

InChI

InChI=1S/C15H14N2O/c18-15-16(13-7-3-1-4-8-13)11-12-17(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

PBONVSBAAQAITF-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

728-24-5

solubility

0.3 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for 1,3 Diphenyl 2 Imidazolidinone and Analogous Derivatives

Direct Carbonyl Group Incorporation into 1,2-Diamines

The most direct route to 1,3-diphenyl-2-imidazolidinone involves the cyclization of N,N'-diphenylethylenediamine with a one-carbon carbonyl source. This transformation is pivotal in forming the five-membered cyclic urea (B33335) structure.

Phosgene (B1210022) and Phosgene Equivalent Carbonylation Strategies

Historically, phosgene (COCl₂) was a common reagent for this type of carbonylation. However, due to its extreme toxicity, safer alternatives that generate phosgene in situ or act as phosgene surrogates are now standard practice in synthetic chemistry.

Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a crystalline solid that serves as a safer and more easily handled substitute for gaseous phosgene. It decomposes to three equivalents of phosgene under reaction conditions. The reaction of N,N'-dimethylethylenediamine with phosgene has been reported to produce 1,3-dimethyl-2-imidazolidinone (B1670677) with a theoretical yield of 75.1%. google.com A similar approach can be applied to the synthesis of the 1,3-diphenyl analogue. The reaction typically proceeds by dissolving the diamine in a suitable solvent and then introducing the phosgene source, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A one-pot cascade chlorination/heterocyclization strategy has also been developed for the synthesis of 2,4-dichloro-substituted quinolines from acylated anilines using triphosgene and triphenylphosphine (B44618) oxide, showcasing the versatility of triphosgene in heterocyclic synthesis. nih.gov

Table 1: Synthesis of 1,3-Dialkyl-2-Imidazolidinone using Phosgene

Starting MaterialReagentProductYieldReference
N,N'-DimethylethylenediaminePhosgene1,3-Dimethyl-2-imidazolidinone75.1% google.com

N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for the synthesis of ureas, carbonates, and other carbonyl-containing compounds. wikipedia.org It reacts with amines to form a reactive intermediate that readily undergoes cyclization. The reaction of a 1,2-diamine with CDI typically proceeds under mild conditions and offers high yields of the corresponding cyclic urea. organic-chemistry.orgnih.gov The byproducts of the reaction, imidazole (B134444) and carbon dioxide, are easily removed. wikipedia.org

The CDI-mediated cyclization of amino alcohols to form substituted N-heterocycles has been demonstrated to be an efficient method, avoiding toxic reagents and tolerating various functional groups. organic-chemistry.orgnih.govresearchgate.net This methodology can be effectively applied to the synthesis of 1,3-diphenyl-2-imidazolidinone from N,N'-diphenylethylenediamine. An efficient CDI mediated tandem coupling and cyclization has also been reported for the generation of google.compatsnap.comgoogle.comtriazolo[4,3-a]pyridines. nih.gov

Table 2: CDI-Mediated Cyclization of Amino Alcohols

Substrate TypeReagentProduct TypeYield RangeReference
Amino alcoholsN,N'-CarbonyldiimidazoleAzetidines, Pyrrolidines, PiperidinesGood to Excellent organic-chemistry.orgnih.gov

The development of green and sustainable chemical processes has led to the exploration of alternatives to phosgene and its direct equivalents. Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign reagent for methylation and carbonylation reactions. psecommunity.org The transesterification of phenol (B47542) with dimethyl carbonate is a key step in the non-phosgene route to diphenyl carbonate. This process highlights the potential of DMC as a carbonyl source for the synthesis of related structures.

The direct synthesis of dimethyl carbonate from CO₂ and methanol (B129727) can be significantly enhanced by using a dehydrating agent, which shifts the thermodynamic equilibrium of the reaction. nih.gov This principle can be applied to other carbonylation reactions to improve yields under sustainable conditions.

Carbon Dioxide Mediated Carbonylation of 1,2-Diamines

The use of carbon dioxide (CO₂) as a C1 source for the synthesis of ureas is a highly attractive green chemistry approach, as it utilizes an abundant, non-toxic, and renewable feedstock. The direct synthesis of cyclic ureas from CO₂ and diamines, however, is thermodynamically challenging and often requires catalytic activation.

Several catalytic systems have been developed to facilitate the carbonylation of diamines with carbon dioxide. For instance, the B(C₆F₅)₃-catalyzed cyclization of o-phenylenediamines with CO₂ in the presence of a hydrosilane has been shown to produce benzimidazoles in high yields. researchgate.net This metal-free approach demonstrates the potential for frustrated Lewis pair catalysis in activating CO₂ for such transformations.

In the context of producing dialkyl-substituted imidazolidinones, a European patent describes a process for producing 1,3-dialkyl-2-imidazolidinone by reacting the corresponding N,N'-dialkylethylenediamine with urea in the presence of an aprotic polar solvent, achieving a high yield of 94.7% for the dimethyl derivative. epo.org While not a direct CO₂ utilization method, the use of urea as a carbonyl source is a closely related and often more practical approach.

Furthermore, photocatalytic methods for the N-formylation of amines with CO₂ have been developed, utilizing catalysts such as diethylenetriamine (B155796) pentaacetic acid (DTPA) to achieve good yields under mild conditions. mdpi.com These advancements in CO₂ activation pave the way for the direct and sustainable synthesis of 1,3-diphenyl-2-imidazolidinone. The direct synthesis of dimethyl carbonate from CO₂ and methanol has been successfully achieved using a flower-like CeO₂ catalyst with 2-cyanopyridine (B140075) as a dehydrating agent, resulting in a high yield of 86.0%. rsc.org

Table 3: Synthesis of 1,3-Dialkyl-2-Imidazolidinone from N,N'-Dialkylethylenediamine and Urea

Starting MaterialReagentProductYieldReference
N,N'-DimethylethylenediamineUrea1,3-Dimethyl-2-imidazolidinone94.7% epo.org
Oxidative Carbonylation Approaches

Oxidative carbonylation is a powerful method for synthesizing cyclic ureas, including 1,3-diphenyl-2-imidazolidinone, from corresponding diamines. This process involves the reaction of a diamine with carbon monoxide (CO) in the presence of a catalyst and an oxidant. acs.orgacs.org The general principle is the direct incorporation of a carbonyl group from CO into the diamine backbone to form the heterocyclic ring. mdpi.com

Various transition metal catalysts have been successfully employed for this transformation. Palladium-based systems, such as palladium(II) iodide (PdI₂) combined with potassium iodide (KI), have proven effective for the oxidative carbonylation of primary amines and diamines. researchgate.netmdpi.com Reactions are typically conducted under a pressurized atmosphere of CO and air (as the oxidant) at elevated temperatures. researchgate.net For instance, the synthesis of cyclic five- and six-membered ureas from primary diamines proceeds readily under these conditions. researchgate.netcapes.gov.br The mechanism often involves the initial formation of a carbamoylpalladium intermediate, followed by intramolecular nucleophilic attack by the second amino group to yield the cyclic urea and regenerate the catalyst. mdpi.com

Tungsten hexacarbonyl (W(CO)₆) with iodine (I₂) as the oxidant also catalyzes the oxidative carbonylation of primary and secondary diamines to produce five-, six-, and seven-membered cyclic ureas in moderate to good yields. acs.orgacs.orgnih.gov Optimization studies on the carbonylation of 1,3-propanediamine have been conducted to enhance yields. acs.orgnih.gov These methods provide a direct route to cyclic ureas, avoiding the use of hazardous reagents like phosgene. acs.org

Table 1: Catalytic Systems for Oxidative Carbonylation of Diamines

Catalyst System Oxidant Substrate Type Product Yield (%) Reference
PdI₂/KI Air (O₂) Primary Diamines Cyclic Ureas Good researchgate.net
W(CO)₆ I₂ Primary & Secondary Diamines Cyclic Ureas 40-85% acs.orgacs.org
Mn₂(CO)₁₀ - 1,3-Propanediamine 1,3-Diazepan-2-one 6% acs.org
Ni(CO)₄ - Ethylenediamine (B42938) 2-Imidazolidinone 10% acs.org
Pd(OAc)₂/BipyDS - Benzene-1,2-diamine Benzimidazolidin-2-one - mdpi.com

Urea-Based Cyclization Methods

The direct use of urea as a carbonyl source for the synthesis of imidazolidinones represents an economical and straightforward approach. This method relies on the thermal reaction between urea and a suitable diamine derivative.

Reaction of Urea with 1,2-Diaminoethane Derivatives

The synthesis of 1,3-diphenyl-2-imidazolidinone can be achieved through the reaction of urea with N,N'-diphenylethylenediamine. This reaction is a specific example of a broader class of reactions where diamines are condensed with urea to form cyclic ureas. google.com For instance, unsubstituted 2-imidazolidinone is commonly prepared by reacting ethylenediamine with urea. google.com The process generally involves heating the reactants, which causes the elimination of ammonia (B1221849) and subsequent cyclization to form the stable five-membered ring. google.com A two-step temperature-controlled process has been described for preparing cyclic ureas, where urea and a diamine are first heated at a lower temperature (120-140°C) to form an intermediate, followed by cyclization at a higher temperature (160-200°C) in a solvent. google.com Similarly, N,N'-diphenylurea, a related acyclic compound, can be synthesized in high yields by heating aniline (B41778) with urea, demonstrating the reactivity of urea with amines to form urea linkages. chemicalbook.com

Water as a Catalyst and Solvent in Urea Methods

Water can play a significant role in urea-based syntheses, acting as both a solvent and a reaction promoter. A simple and efficient method for synthesizing various N-substituted ureas, including cyclic variants, involves the nucleophilic addition of amines to an isocyanate source (like potassium isocyanate) in water, often without the need for an organic co-solvent or a catalyst. nih.govresearchgate.net This "on-water" methodology can lead to high yields and purity, with simple product isolation. nih.govorganic-chemistry.org While these specific examples often use isocyanates, the principle highlights the utility of water in promoting urea-forming reactions. In some cases, molten urea itself can serve as both the solvent and the reagent in one-pot cyclization cascades. rsc.org The use of water as a solvent is environmentally benign and can enhance the reaction rates and yields for the formation of urea derivatives. nih.govresearchgate.net

Table 2: Urea-Based Cyclization Conditions

Reactants Conditions Product Key Feature Reference
Urea + Diamine 120-140°C then 160-200°C Cyclic Urea Two-stage thermal reaction google.com
Aniline + Urea Heating in glacial acetic acid N,N'-Diphenylurea Acyclic urea formation chemicalbook.com
Amine + KOCN Water, room temperature N-Substituted Urea Catalyst-free, "on-water" synthesis nih.govresearchgate.net

Catalytic Diamination of Unsaturated Carbon-Carbon Bonds

A modern approach to constructing the imidazolidinone ring involves the intramolecular diamination of unsaturated carbon-carbon bonds within a urea-containing substrate. This method creates two new carbon-nitrogen bonds across an alkene or allene (B1206475) functionality.

Metal-Catalyzed Intramolecular Diamination of Alkenes with Ureas

The intramolecular diamination of alkenes tethered to a urea moiety offers a direct route to saturated heterocyclic systems like 1,3-diphenyl-2-imidazolidinone. Palladium catalysis has been instrumental in developing these transformations. acs.org Mechanistic studies on the palladium-catalyzed intramolecular diamination of unfunctionalized terminal alkenes suggest a process involving syn-aminopalladation followed by oxidation to a palladium(IV) intermediate and subsequent C-N bond-forming reductive elimination. acs.orgresearchgate.net This strategy allows for the construction of cyclic diamines from substrates containing both the alkene and the urea functionalities. acs.org Copper-catalyzed reactions, such as aminoazidation, also provide a pathway to 1,2-diamines from alkenes, demonstrating the broader utility of metal-catalyzed diamination strategies. nih.gov

Metal-Catalyzed Intramolecular Diamination of Allenes with Ureas

A highly effective and atom-economical method for synthesizing bicyclic imidazolidin-2-ones is the gold(I)-catalyzed intramolecular dihydroamination of allenes with N,N'-disubstituted ureas. nih.govacs.org This redox-neutral process avoids the need for a stoichiometric oxidant. nih.gov In a typical reaction, an N-allenyl urea is treated with a cationic gold(I) catalyst, leading to a highly diastereoselective cyclization. nih.govacs.org For example, the reaction of an N-δ-allenyl urea with a gold(I) N-heterocyclic carbene complex and a silver co-catalyst can produce the corresponding bicyclic imidazolidin-2-one in excellent yield (e.g., 93%) and as a single diastereomer. nih.govacs.org This methodology has been successfully applied to both N-δ- and N-γ-allenyl ureas to form fused imidazolidinone ring systems. nih.gov

Table 3: Catalytic Intramolecular Diamination of Unsaturated Ureas

Catalyst System Substrate Product Type Yield (%) Diastereoselectivity Reference
(IPr)AuCl/AgPF₆ N-δ-Allenyl Urea Bicyclic Imidazolidin-2-one 93% >98% nih.govacs.org
(IPr)AuCl/AgPF₆ N-γ-Allenyl Urea Bicyclic Imidazolidin-2-one Good High nih.gov
Palladium(II) N-Alkenyl Urea Cyclic Diamine - - acs.orgresearchgate.net

Metal-Catalyzed Intramolecular Diamination of Alkynes with Ureas

The intramolecular diamination of alkynes using ureas as the nitrogen source presents a direct and atom-economical approach to the synthesis of cyclic ureas like 1,3-diphenyl-2-imidazolidinone. Various transition metals have been shown to catalyze this transformation. For instance, rhodium(III) catalysis can achieve the intramolecular amidoarylation of alkynes. rsc.org This process involves the activation of a C-H bond and subsequent annulation with the alkyne moiety, leading to the formation of fused tricyclic indole (B1671886) structures. rsc.org Similarly, ruthenium has been utilized in the intramolecular annulation of alkynes with amides, proceeding through a formyl translocation mechanism to yield 1H-indole-3-carbaldehydes. nih.gov While these examples showcase the potential of metal-catalyzed intramolecular reactions of alkynes, the direct intramolecular diamination of an alkyne with a urea to form a simple, non-fused imidazolidinone ring is a specific application that continues to be an area of synthetic exploration.

Metal-Catalyzed Intermolecular Diamination of Dienes with Ureas

The metal-catalyzed intermolecular diamination of dienes with ureas offers a powerful strategy for the stereoselective synthesis of imidazolidin-2-one derivatives. A notable example is the palladium(II)-catalyzed asymmetric 1,2-diamination of 1,3-dienes using readily available dialkylureas. nih.govorganic-chemistry.orgscite.ai This reaction, facilitated by a chiral pyridine-oxazoline ligand, selectively targets the terminal double bond of the conjugated diene, affording 4-vinylimidazolidin-2-ones in high yields and with excellent enantioselectivity. nih.govorganic-chemistry.orgscite.ai The reaction can be performed on a gram scale with a 1:1 ratio of the diene and urea, highlighting its practical utility. nih.gov

In a different approach, copper(I) catalysis has been shown to effect the diamination of conjugated dienes, with the regioselectivity being highly dependent on the specific copper(I) catalyst and the diene's substituents. nih.gov This method utilizes N,N-di-t-butyldiaziridinone as the nitrogen source and can lead to diamination at either the internal or terminal double bonds. nih.gov Mechanistic studies suggest the involvement of two distinct pathways, one proceeding through a Cu(III) species and the other through a Cu(II) radical species, to account for the observed regioselectivity. nih.gov

Metal-Catalyzed Intermolecular Diamination of Alkenes with Diaziridinones

The direct diamination of alkenes is a fundamental transformation for the synthesis of 1,2-diamines and their cyclic urea derivatives. Metal catalysis plays a crucial role in enabling this transformation. For instance, the integration of electrochemistry with manganese catalysis has been shown to facilitate the diazidation of alkenes under mild conditions. thieme.deresearchgate.net This method offers high functional group compatibility. thieme.de

Furthermore, iodine has been employed as a catalyst for the diastereodivergent intermolecular 1,2-diamination of unactivated alkenes. nih.gov By controlling the nitrogen source, both anti- and syn-1,2-diamination products can be accessed stereospecifically. nih.gov This provides a versatile route to various diastereomeric 1,2-diamines, which are direct precursors to imidazolidin-2-ones. nih.gov

Catalytic Hydroamination of Unsaturated Ureas

The catalytic hydroamination of unsaturated ureas represents another key strategy for the synthesis of imidazolidin-2-ones. This approach involves the intramolecular addition of an N-H bond of the urea moiety across a carbon-carbon multiple bond.

Intramolecular N-Hydroamination of Propargylic Ureas

The intramolecular cyclization of propargylic ureas is a particularly effective method for constructing the imidazolidin-2-one ring system. This transformation can be achieved through both organocatalytic and transition metal-catalyzed pathways.

Organocatalysis provides a metal-free alternative for the synthesis of imidazolidin-2-ones from propargylic ureas. Strong non-ionic bases, such as phosphazene bases, have emerged as highly effective catalysts for this transformation. acs.orgorganic-chemistry.org The phosphazene base BEMP has been identified as a particularly active organocatalyst, outperforming guanidine (B92328) and amidine bases. acs.org This method allows for the intramolecular hydroamidation of propargylic ureas under ambient conditions, achieving excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas with remarkably short reaction times. acs.org The reaction demonstrates a broad substrate scope and good functional group tolerance. organic-chemistry.org Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the reaction proceeds through the deprotonation of the urea by the phosphazene base to generate a reactive amide anion. organic-chemistry.org

A study comparing various organic bases found that the catalytic activity generally correlated with the strength of the base. acs.org While TBD and MTBD showed some effectiveness, DBU and TMG were found to be inactive. acs.org The use of NaOH has also been reported for the synthesis of related imidazole-2-thiones from propargylthioureas, highlighting the utility of base-mediated cyclization. organic-chemistry.org

Table 1: Organocatalytic Intramolecular Hydroamination of Propargylic Ureas

Catalyst Base Strength Activity Reference
BEMP High Highly Active acs.org
TBD Moderate Active acs.org
MTBD Moderate Less Active acs.org
DBU Low Inactive acs.org
TMG Low Inactive acs.org
NaOH High Active (for thiones) organic-chemistry.org

Transition metals, particularly silver(I), have been successfully employed to catalyze the cycloisomerization of propargylic ureas to form imidazolidin-2-ones. acs.org These reactions often proceed with excellent regioselectivity for the 5-exo-dig cyclization. The Ag(I)-catalyzed one-pot synthesis of 2-imidazolones from in situ generated propargylic ureas is a notable example. acs.org Gold(I) catalysts have also proven effective for the intramolecular hydroamination of N-allylic,N'-aryl ureas, yielding imidazolidin-2-ones in excellent yields under mild conditions. nih.govnih.gov A 1:1 mixture of a di-tert-butyl-o-biphenylphosphine gold(I) chloride and silver hexafluorophosphate (B91526) was found to be a highly efficient catalytic system for this transformation. nih.gov

Table 2: Transition Metal-Catalyzed Intramolecular Hydroamination of Unsaturated Ureas

Metal Catalyst Substrate Product Reference
Ag(I) Propargylic Ureas 2-Imidazolones acs.org
Au(I) N-Allylic,N'-Aryl Ureas Imidazolidin-2-ones nih.govnih.gov
Au(I) N-δ-allenyl ureas Bicyclic imidazolidin-2-ones acs.org

Intramolecular N-Hydroamination of Allylic Ureas

The intramolecular N-hydroamination of ureas containing an allyl group represents a highly atom-economical approach for the synthesis of imidazolidin-2-one derivatives. mdpi.com This method involves the direct addition of a nitrogen-hydrogen bond across an alkene. Gold-catalyzed hydroamination has emerged as a particularly mild and efficient technique.

Research has shown that treating N-allylic,N′-aryl ureas with a catalytic system composed of a gold(I) chloride complex and a silver salt co-catalyst leads to a 5-exo cyclization, affording the desired imidazolidin-2-ones in excellent yields. ekb.eg For instance, a 1:1 mixture of di-tert-butyl-o-biphenylphosphine gold(I) chloride ((P1)AuCl) and silver hexafluorophosphate (AgPF₆) at a low loading of 1 mol% in chloroform (B151607) effectively catalyzes the reaction at room temperature. ekb.eg

This methodology exhibits high diastereoselectivity. When N-allylic ureas with a substituent at the allylic position are used, the gold(I)-catalyzed 5-exo hydroamination predominantly forms the trans-3,4-disubstituted imidazolidin-2-ones. ekb.egnih.gov Yields for these transformations are typically high, often exceeding 93%, with diastereomeric ratios of 50:1 or greater. ekb.eg The use of a p-methoxyphenyl (PMP) group on one of the urea nitrogens is also notable, as it allows for efficient dearylation to yield primary amines, further enhancing the synthetic utility of the imidazolidin-2-one products. ekb.eg

Table 1: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic Ureas ekb.eg

Substrate (N-Allylic,N'-Aryl Urea)Catalyst SystemConditionsProductYield (%)Diastereoselectivity (trans:cis)
N-allyl-N'-(4-nitrophenyl)urea(P1)AuCl / AgPF₆ (1 mol%)CHCl₃, rt1-(4-Nitrophenyl)imidazolidin-2-one>95N/A
N-allyl-N'-(4-methoxyphenyl)urea(P1)AuCl / AgPF₆ (1 mol%)CHCl₃, rt1-(4-Methoxyphenyl)imidazolidin-2-one>95N/A
N-((E)-but-2-en-1-yl)-N'-(4-nitrophenyl)urea(P1)AuCl / AgPF₆ (1 mol%)CHCl₃, rttrans-4-Methyl-1-(4-nitrophenyl)imidazolidin-2-one>95≥50:1
N-((E)-hex-2-en-1-yl)-N'-(4-nitrophenyl)urea(P1)AuCl / AgPF₆ (1 mol%)CHCl₃, rttrans-4-Propyl-1-(4-nitrophenyl)imidazolidin-2-one93≥50:1

Aziridine Ring Expansion Strategies

In a typical procedure, an aziridine-2-carboxylate (B8329488) is treated with an isocyanate in the presence of a Lewis acid such as magnesium bromide (MgBr₂). The reaction is believed to proceed through a double inversion mechanism. The Lewis acid activates the aziridine, allowing for a regioselective SN2-type ring-opening at the C-2 position by a halide ion. The resulting intermediate contains a urea amide nitrogen that subsequently performs an intramolecular cyclization, displacing the halide and forming the five-membered imidazolidinone ring. This second inversion restores the original stereochemistry at the C-4 position of the product. mdpi.com This method is versatile, accommodating a wide range of aryl, alkyl, and sulfonyl isocyanates to produce structurally diverse imidazolidin-2-ones in high yields. mdpi.com

More recently, copper-catalyzed reactions have also been developed. For example, various aziridines react efficiently with isocyanates in the presence of a copper catalyst to yield substituted imidazolidinones. researchgate.net

Table 2: Lewis Acid-Catalyzed Ring Expansion of Aziridine-2-carboxylates with Isocyanates mdpi.com

Aziridine ReactantIsocyanateCatalystProductYield (%)
(2R)-1-[(R)-α-Methylbenzyl]aziridine-2-carboxylatePhenyl isocyanateMgBr₂·Et₂O(4R)-Imidazolidin-2-one-4-carboxylate derivative89
(2R)-1-[(R)-α-Methylbenzyl]aziridine-2-carboxylate4-Chlorophenyl isocyanateMgBr₂·Et₂O(4R)-1-(4-Chlorophenyl)imidazolidin-2-one derivative91
(2R)-1-[(R)-α-Methylbenzyl]aziridine-2-carboxylateNaphthyl isocyanateMgBr₂·Et₂O(4R)-1-(Naphthyl)imidazolidin-2-one derivative85
(2R)-1-[(R)-α-Methylbenzyl]aziridine-2-carboxylateEthyl isocyanateMgBr₂·Et₂O(4R)-1-Ethylimidazolidin-2-one derivative83
(2R)-1-[(R)-α-Methylbenzyl]aziridine-2-carboxylateTosyl isocyanateMgBr₂·Et₂O(4R)-1-Tosylimidazolidin-2-one derivative92

Palladium-Catalyzed Alkene Carboamination for Imidazolidinone Formation

Palladium-catalyzed carboamination of N-allylureas represents a convergent approach for synthesizing substituted imidazolidin-2-ones, allowing for the formation of two bonds and up to two stereocenters in a single step. chemrxiv.org This reaction couples an N-allylurea with an aryl or alkenyl halide. ekb.eg

The catalytic system typically consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), a phosphine (B1218219) ligand, and a base. chemrxiv.org Ligands like Xantphos are effective for general synthesis, while chiral ligands such as (R)-Siphos-PE enable asymmetric transformations, producing enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-ones. ekb.eg A noteworthy finding in the asymmetric variant is the positive effect of water as an additive, which can significantly improve enantioselectivities, particularly with electron-poor aryl halides. nih.gov

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by deprotonation of the urea and coordination to the palladium center. Subsequent alkene aminopalladation and C-C bond-forming reductive elimination complete the catalytic cycle. ekb.eg Interestingly, studies suggest that for N-allyl urea substrates, the C-C bond-forming reductive elimination is often the enantiodetermining step, a contrast to other similar carboamination reactions. ekb.eg

Table 3: Asymmetric Palladium-Catalyzed Carboamination of N-Allyl Ureas ekb.egnih.gov

N-Allyl Urea SubstrateAryl HalideCatalyst SystemProductYield (%)ee (%)
1-Allyl-3-(4-methoxyphenyl)urea4-Bromobenzonitrile[Pd₂(dba)₃] / (S)-Siphos-PE4-((4-Cyanophenyl)methyl)-1-(4-methoxyphenyl)imidazolidin-2-one7895
1-Allyl-3-phenylurea4-Bromoacetophenone[Pd₂(dba)₃] / (S)-Siphos-PE4-((4-Acetylphenyl)methyl)-1-phenylimidazolidin-2-one8094
1-Allyl-3-(4-methoxyphenyl)urea3-Bromopyridine[Pd₂(dba)₃] / (S)-Siphos-PE1-(4-Methoxyphenyl)-4-(pyridin-3-ylmethyl)imidazolidin-2-one7694
1-Allyl-3-(4-methoxyphenyl)urea2-Bromovinyltrimethylsilane[Pd₂(dba)₃] / (S)-Siphos-PE1-(4-Methoxyphenyl)-4-((E)-2-(trimethylsilyl)vinyl)imidazolidin-2-one6586

Curtius Rearrangement and Subsequent Intramolecular Cyclization

The Curtius rearrangement provides a classic yet powerful method for converting carboxylic acids into isocyanates, which are versatile intermediates for forming urea functionalities. sigmaaldrich.com When applied to a substrate containing both a carboxylic acid and a suitably positioned amine, the rearrangement can trigger a subsequent intramolecular cyclization to furnish a cyclic urea, such as an imidazolidinone. jchemrev.com

This synthetic strategy begins with the conversion of a carboxylic acid to an acyl azide (B81097). This is commonly achieved using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine (B128534). jchemrev.com The acyl azide, upon heating, undergoes rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. sigmaaldrich.com If an amino group is present in the same molecule (e.g., separated by a two-carbon linker), it can act as an internal nucleophile, attacking the isocyanate carbonyl carbon. This intramolecular reaction closes the ring to form the stable five-membered imidazolidin-2-one heterocycle. jchemrev.com

A key advantage of the Curtius rearrangement is its broad functional group tolerance and the complete retention of stereochemistry at the migrating carbon center, making it a valuable tool in medicinal chemistry and natural product synthesis. jchemrev.com

Cycloaddition Reactions in Imidazolidinone Synthesis

Cycloaddition reactions offer a convergent and elegant means of constructing the imidazolidinone ring system or modifying existing imidazolidinone-containing scaffolds.

The [3+2]-cycloaddition of nitrile imines to dipolarophiles containing C=C, C=N, or C=S double bonds is a well-established method for creating five-membered heterocycles. This approach has been successfully applied to the synthesis of novel spiro-imidazolidinediones by using derivatives of parabanic acid as the dipolarophile. Parabanic acid itself is an imidazolidine-2,4,5-trione.

In this reaction, nitrile imines are typically generated in situ from the corresponding hydrazonoyl chlorides by treatment with a tertiary amine. These reactive 1,3-dipoles then readily add across exocyclic C=N or C=S bonds of substituted parabanic acid derivatives. The cycloaddition to a C=N bond leads to the formation of a spiro-conjugated system containing both an imidazolidine (B613845) and a 1,2,4-triazoline fragment. The reaction generally proceeds with good to excellent yields and high regioselectivity. However, the yield can be diminished when the nitrile imine contains strong electron-donating or electron-withdrawing substituents.

Table 4: [3+2]-Cycloaddition of Nitrile Imines to 5-Aryliminoimidazolidine-2,4-diones

Nitrile Imine Precursor (Hydrazonoyl Chloride)Dipolarophile (Parabanic Acid Derivative)ConditionsProduct (Spiro-triazoline-imidazolidinedione)Yield (%)
N-phenyl-benzohydrazonoyl chloride1,3-Dimethyl-5-(phenylimino)imidazolidine-2,4-dioneEt₃N, Toluene (B28343), 110 °C1,3-Dimethyl-1',4'-diphenyl-1'H-spiro[imidazolidine-5,5'- ekb.egjchemrev.comtriazole]-2,4-dione85
N-(4-tolyl)-benzohydrazonoyl chloride1,3-Dimethyl-5-(phenylimino)imidazolidine-2,4-dioneEt₃N, Toluene, 110 °C1,3-Dimethyl-4'-phenyl-1'-(p-tolyl)-1'H-spiro[imidazolidine-5,5'- ekb.egjchemrev.comtriazole]-2,4-dione88
N-phenyl-4-nitrobenzohydrazonoyl chloride1,3-Dimethyl-5-(phenylimino)imidazolidine-2,4-dioneEt₃N, Toluene, 110 °C1,3-Dimethyl-4'-(4-nitrophenyl)-1'-phenyl-1'H-spiro[imidazolidine-5,5'- ekb.egjchemrev.comtriazole]-2,4-dione90
Pyruvic acid ethyl ester N-phenylhydrazonoyl chloride1,3-Dimethyl-5-(phenylimino)imidazolidine-2,4-dioneEt₃N, Toluene, 110 °CEthyl 1,3-dimethyl-2,4-dioxo-1'-phenyl-1'H-spiro[imidazolidine-5,5'- ekb.egjchemrev.comtriazole]-4'-carboxylate75

2-Thiohydantoins (2-thioxo-imidazolidin-4-ones), which are sulfur analogs of hydantoins, serve as versatile building blocks for the synthesis of more complex heterocyclic systems. Their reactivity allows for various transformations, including cycloaddition and condensation reactions.

One important class of reactions is the [4+2]-cycloaddition (Diels-Alder reaction) where 5-methylidene-2-thiohydantoins act as dienophiles. These substrates react with conjugated dienes like cyclopentadiene (B3395910) or isoprene (B109036) to form spirocyclic thiohydantoins. chemrxiv.org These reactions can be promoted by heat or, for less reactive dienes, catalyzed by Lewis acids, and they often proceed with high regioselectivity and stereoselectivity. chemrxiv.org

Another key reaction is the condensation at the C-5 position, which is a nucleophilic center. 5-Unsubstituted-2-thiohydantoins readily react with various aromatic aldehydes, often catalyzed by a base like piperidine, to yield 5-arylmethylene-2-thiohydantoin derivatives. These derivatives are themselves valuable intermediates for further synthetic elaborations.

Table 5: Representative Reactions of 2-Thiohydantoin Derivatives

Thiohydantoin SubstrateReagent(s)Reaction TypeProductReference
5-Methylidene-3-phenyl-2-thiohydantoinCyclopentadiene[4+2]-CycloadditionSpiro[bicyclo[2.2.1]hept-5-ene-2,5'-imidazolidine]-2'-thioxo-4'-one derivative chemrxiv.org
5-Methylidene-1,3-dimethyl-2-thiohydantoinIsoprene, ZnCl₂[4+2]-CycloadditionSpiro[cyclohex-4-ene-1,5'-imidazolidine]-2'-thioxo-4'-one derivative chemrxiv.org
3-Substituted-2-thiohydantoin3-Hydroxybenzaldehyde, PiperidineAldol (B89426) Condensation5-(3-Hydroxybenzylidene)-3-substituted-2-thiohydantoin
2-ThiohydantoinPhenyl isothiocyanateSynthesis3-Phenyl-2-thiohydantoin

One-Pot and Multicomponent Reactions for 1,3-Disubstituted Imidazolidinone Synthesis

One-pot and multicomponent reactions (MCRs) represent a powerful and sustainable approach to the synthesis of complex molecules like 1,3-disubstituted imidazolidinones from simple and readily available starting materials. These reactions are characterized by the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates, leading to high efficiency and atom economy.

A prevalent one-pot strategy for the synthesis of 1,3-disubstituted imidazolidin-2-ones involves the reaction of a 1,2-diamine with a suitable carbonyl source. derpharmachemica.com In the context of synthesizing 1,3-diphenyl-2-imidazolidinone, this would typically involve the cyclization of N,N'-diphenylethylenediamine with a carbonylating agent. One such effective and safer alternative to the highly toxic phosgene is N,N'-carbonyldiimidazole (CDI). derpharmachemica.comwikipedia.org The reaction proceeds by the activation of the carbonyl group of CDI by the diamine, followed by an intramolecular cyclization to form the stable five-membered imidazolidinone ring.

Pseudo-multicomponent one-pot protocols have also been developed, demonstrating the versatility of these methods. For instance, a one-pot procedure can be designed where a Schiff base is first formed in situ, subsequently reduced to the corresponding diamine, and then cyclized with a carbonyl source like CDI, all in the same reaction vessel. derpharmachemica.com

Furthermore, multicomponent reactions offer a convergent approach to the imidazolidinone core. Conceptually, a three-component reaction for the synthesis of 1,3-diphenyl-2-imidazolidinone could involve the condensation of aniline, a two-carbon unit such as glyoxal (B1671930), and a carbonyl source. While specific examples for 1,3-diphenyl-2-imidazolidinone via this exact MCR are not extensively detailed in the literature, analogous reactions for other heterocyclic systems, such as thiazolidinones, suggest the feasibility of such an approach. For example, a one-pot, three-component reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) is a known method for producing thiazolidinone derivatives. google.com This highlights the potential for developing similar MCRs for imidazolidinones.

The table below summarizes representative examples of one-pot and multicomponent reactions for the synthesis of 1,3-disubstituted imidazolidinone derivatives, showcasing the scope and efficiency of these methods.

EntryDiamine/AmineAldehydeCarbonyl Source/Other ReagentProductYield (%)Ref.
1N,N'-Diphenylethylenediamine-N,N'-Carbonyldiimidazole1,3-Diphenyl-2-imidazolidinone- derpharmachemica.comwikipedia.org
2trans-(R,R)-DiaminocyclohexaneVarious AldehydesCarbonyldiimidazoleVarious 1,3-Disubstituted Imidazolidin-2-ones55-81 derpharmachemica.com
3BenzylamineBenzaldehydeDiethyl KetomalonateDiethyl 1-benzyl-2,5-diphenylimidazolidine-4,4-dicarboxylate67 clockss.org
4p-MethylbenzylamineBenzaldehydeDiethyl KetomalonateDiethyl 1-(4-methylbenzyl)-2,5-diphenylimidazolidine-4,4-dicarboxylate58 clockss.org

Table 1: Examples of One-Pot and Multicomponent Syntheses of 1,3-Disubstituted Imidazolidinones

Detailed research findings indicate that the choice of solvent, catalyst, and carbonyl source can significantly influence the reaction efficiency and yield. For instance, in pseudo-multicomponent reactions starting from a diamine and an aldehyde, the in situ formation of the Schiff base followed by reduction and cyclization offers a streamlined process. derpharmachemica.com The use of CDI as a carbonylating agent is particularly advantageous due to its high reactivity and the formation of gaseous byproducts (carbon dioxide and imidazole), which simplifies product purification. derpharmachemica.comwikipedia.org

While the direct three-component synthesis of 1,3-diphenyl-2-imidazolidinone from aniline, glyoxal, and a carbonyl source remains an area for further exploration, the existing literature on one-pot cyclizations of N,N'-diphenylethylenediamine and analogous multicomponent reactions for related heterocycles provides a strong foundation for the development of novel and efficient synthetic routes to this important compound.

Mechanistic Investigations of 1,3 Diphenyl 2 Imidazolidinone Formation and Reactivity

Elucidation of Proposed Reaction Pathways and Intermediates

Fischer carbene complexes incorporating an imidazolidinone moiety represent a class of intermediates where the carbene carbon is bonded to a metal center. The synthesis of these chelated imidazolidinone Fischer carbene complexes has been reported through several methods. msu.edu One effective method involves the reaction of an imidazolidinone or its lithiated derivative with a methoxy (B1213986) or acetoxy carbene complex. msu.edu For instance, chromium and tungsten imidazolidinone complexes can be prepared in good yields by adding 2-methylimidazolidinone to acetoxy carbene complexes. msu.edu The attachment of a chiral imidazolidinone auxiliary to a chromium carbene complex can also proceed smoothly. msu.edu These carbene complexes are valuable in organic synthesis, although their direct involvement in the primary synthesis of 1,3-diphenyl-2-imidazolidinone from common precursors like diamines is less typical.

Isocyanates are frequently proposed and utilized as key intermediates in the synthesis of both linear and cyclic ureas. nih.govbeilstein-journals.org The general pathway involves the reaction of an isocyanate with an amine. wikipedia.orgcommonorganicchemistry.com In the context of cyclic ureas, an intramolecular reaction is required. A common strategy for synthesizing imidazolidin-2-ones begins with 1,2-diamines, which are converted to the target cyclic urea (B33335) using a carbonylating agent. mdpi.comnih.gov

The mechanism often proceeds through an intermediate that subsequently cyclizes. For example, the reaction of a 1,2-diamine with a carbonylating agent like phosgene (B1210022) or its equivalents (e.g., triphosgene (B27547), carbonyldiimidazole) leads to an intermediate that undergoes intramolecular acyl nucleophilic substitution to form the imidazolidinone ring. commonorganicchemistry.commdpi.com

Isocyanates can also be generated in situ via rearrangement reactions such as the Curtius, Hofmann, or Schmidt rearrangements, which transform acyl azides, amides, or carboxylic acids, respectively, into an isocyanate intermediate that can then be trapped intramolecularly by an appropriately positioned amine to form the cyclic urea. wikipedia.org Furthermore, palladium-catalyzed reactions combining sulfonyl azides with carbon monoxide can generate an isocyanate intermediate that is then attacked by an amine. nih.gov The reaction of isocyanates with water can also lead to urea formation, proceeding through an amine intermediate formed by decarboxylation. wikipedia.orgresearchgate.net A cooperative Pd(II)/Ag(I) system has been shown to promote the sequential addition and intramolecular C-H amidation of aromatic amines and isocyanates to yield N,N'-disubstituted benzimidazolones. nih.gov

In the context of synthesizing unsaturated cyclic ureas, such as imidazol-2-ones, from propargylic ureas, mechanistic studies supported by Density Functional Theory (DFT) calculations have pointed to the involvement of an allenamide intermediate. acs.org The organocatalyzed intramolecular hydroamidation of propargylic ureas can proceed via different pathways depending on the substitution pattern. For propargylic ureas bearing a tertiary carbon alpha to the triple bond, a base-mediated isomerization to an allenamide intermediate is proposed as the most feasible reaction pathway. acs.org This intermediate then undergoes cyclization to furnish the five-membered imidazol-2-one ring. acs.org This contrasts with the pathway for related imidazolidin-2-one formation, which is suggested to proceed via a nonassisted cyclization of the deprotonated urea. acs.org

Chiral imidazolidinones, structurally related to 1,3-diphenyl-2-imidazolidinone, are renowned as organocatalysts, most notably the MacMillan catalysts. acs.orgnih.gov These catalysts operate by forming a chiral iminium ion intermediate through the condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde. acs.org This iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack. nih.gov

The catalytic cycle involves the reversible formation of the iminium ion, followed by the key bond-forming event (e.g., cycloaddition, conjugate addition). acs.org After the reaction, hydrolysis releases the product and regenerates the catalyst, completing the cycle. acs.org The stereochemical outcome of these reactions is directed by the chiral scaffold of the imidazolidinone catalyst, which effectively shields one face of the iminium ion, forcing the incoming reagent to approach from the less hindered face. acs.org The use of a Brønsted acid co-catalyst is often crucial, as it facilitates the formation and maintains the reactivity of the iminium ion. acs.orgnih.gov

Kinetic Studies and Rate-Determining Steps in Imidazolidinone Synthesis

In the base-catalyzed intramolecular hydroamidation of propargylic ureas to produce imidazolidin-2-ones, DFT calculations have been employed to shed light on the reaction kinetics. acs.org These studies suggest that the rate-determining step is the cyclization of the deprotonated urea. acs.org This step involves the nucleophilic attack of the nitrogen anion onto the alkyne, which requires a moderate activation free energy. acs.org The subsequent protonation step is strongly exergonic and therefore rapid. acs.org Kinetic analysis of the synthesis of related imino-thiazolidinones has also been a subject of study to understand their formation and inhibitory potential against biological targets. researchgate.net

Role of Catalysts and Co-catalysts in Mechanistic Control

Catalysts and co-catalysts play a pivotal role in directing the outcome of imidazolidinone synthesis, influencing reaction rates, selectivity (chemo-, regio-, and stereo-), and the operative mechanistic pathway. A wide array of both metal-based and organic catalysts have been developed for this purpose. mdpi.comdntb.gov.ua

In the intramolecular hydroamination of unsaturated ureas, transition metal catalysts are often employed to control selectivity. acs.org For instance, Ag(I) catalysts have been used in the cycloisomerization of propargylic ureas. acs.org Palladium catalysts are effective in carboamination reactions of N-allylureas with aryl bromides, leading to substituted imidazolidin-2-ones with excellent stereocontrol. nih.gov

Organocatalysts, particularly strong non-ionic bases, have emerged as powerful tools for imidazolidinone synthesis. acs.org In the hydroamidation of propargylic ureas, phosphazene bases like BEMP have shown superior activity compared to guanidine (B92328) or amidine bases, enabling reactions to proceed rapidly under ambient conditions. acs.org The strength of the base directly correlates with its catalytic activity, as a stronger base can more readily deprotonate the urea substrate to initiate the cyclization. acs.org

Heterogeneous catalysts, such as cerium oxide (CeO₂), have proven effective and reusable for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046). acs.orgnih.govacs.org The catalytic activity of CeO₂ is attributed to its surface properties, which possess both acidic and basic sites that can activate the substrate. acs.org In some syntheses, co-catalysts are essential. For example, in Pd-catalyzed oxidative carbonylation reactions, a co-oxidant is required. mdpi.com In organocatalytic cycles involving iminium ion formation, Brønsted or Lewis acids are critical co-catalysts. acs.orgnih.gov

The table below summarizes various catalytic systems used in the synthesis of imidazolidin-2-one and its derivatives.

Catalyst SystemReaction TypeRole of Catalyst/Co-catalystReference
BEMP (Phosphazene Base)Intramolecular Hydroamidation of Propargylic UreasActs as a strong base to deprotonate the urea, initiating cyclization. acs.org
Pd(II)/Ag(I)Addition/Intramolecular C-H AmidationPromotes sequential C-N bond formations; Ag(I) likely acts as an oxidant. nih.gov
Pd-catalystCarboamination of N-allylureasCatalyzes C-C and C-N bond formation with high stereocontrol. nih.gov
CeO₂Cyclization of Ethylenediamine CarbamateHeterogeneous catalyst providing acid/base sites to activate the substrate. acs.orgnih.govacs.org
MacMillan Catalyst (Imidazolidinone) / AcidOrganocatalytic CycloadditionsForms a chiral iminium ion; acid co-catalyst facilitates ion formation. acs.orgnih.gov
Cu(II)Carbonylation of 1,2-diaminesCatalyzes the carbonylation using dialkyl carbonates as the C1 source. mdpi.com
Phase Transfer Catalyst (e.g., Quaternary Ammonium Salts)Cyclization under Phase Transfer ConditionsTransfers reactant between aqueous/organic phases to facilitate reaction. ekb.eg

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can exert a profound influence on the reaction mechanism and stereochemical outcome of the synthesis of 1,3-diphenyl-2-imidazolidinone and its derivatives. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and directing the regioselectivity of the cyclization process. Research in this area has demonstrated that by carefully selecting the solvent, it is possible to control the formation of specific isomers.

Recent investigations into the synthesis of related imidazolidine (B613845) structures have highlighted the critical role of the solvent in directing the regioselective outcome of the reaction. For instance, in the catalytic synthesis of imino-1,3-diphenyl-2,4-imidazolidinedithione, the solvent has been shown to be a determining factor in the product distribution. nih.gov

Detailed studies on the reaction of N-arylcyanothioformamides with isothiocyanates have revealed that the solvent can dictate the regioselectivity of the cyclization. nih.gov The reaction can theoretically yield two different isomers, and the solvent environment plays a crucial role in favoring one pathway over the other. The formation of one isomer versus the other is not significantly controlled by any single solvent property in some cases. For example, in the reaction of unsubstituted reactants, one isomer was predominantly formed in nitromethane, while different distributions were observed with fluorinated reactants in the same solvent. nih.gov

Interestingly, the effect of the substituent on the isothiocyanate reactant can also influence the regioselectivity, in addition to the reaction rate. For example, the use of 4-nitrophenyl isothiocyanate as a reactant led to the exclusive formation of a single isomer in a variety of solvents. nih.gov This indicates a complex interplay between the electronic nature of the reactants and the properties of the solvent in determining the final product.

In some instances, it is possible to direct the reactivity of an ambident nucleophile by employing specific solvent and catalyst systems. For example, the use of sodium hydride and 18-crown-6 (B118740) ether in tetrahydrofuran (B95107) (THF) resulted in the formation of a single product, imino-l,3-diphenyl-2,4-imidazolidinedithione. nih.gov However, this level of selective control was lost when the substitution pattern on the reactants was altered. nih.gov

The following interactive table summarizes the observed product distribution in the reaction of N-phenylcyanothioformamide with 4-fluorophenyl isothiocyanate in various solvents, illustrating the significant impact of the solvent on the regioselectivity of the reaction.

Product Distribution of Isomers in Various Solvents

Solvent Product 1 (%) Product 2 (%)
Nitromethane 57 43
Acetonitrile 60 40
Acetone 65 35
Dichloromethane 70 30
Tetrahydrofuran 75 25
Chloroform (B151607) 80 20

Applications of 1,3 Diphenyl 2 Imidazolidinone in Advanced Organic Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of one stereoisomer over another. wikipedia.org 1,3-Diphenyl-2-imidazolidinone serves as an effective chiral auxiliary, influencing the stereochemical course of reactions at prochiral centers.

Diastereoselective reactions are a cornerstone of asymmetric synthesis, aiming to produce one diastereomer of a product in preference to others. The use of chiral auxiliaries like 1,3-diphenyl-2-imidazolidinone has proven to be a powerful strategy for achieving high levels of diastereoselectivity.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that creates a β-hydroxy carbonyl compound. nih.govharvard.edu When a chiral auxiliary is employed, the reaction can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomeric aldol adduct. harvard.eduresearchgate.net

In the context of 1,3-diphenyl-2-imidazolidinone, the N-acylated derivative can be converted into a specific enolate. The subsequent reaction of this enolate with an aldehyde is influenced by the stereochemistry of the auxiliary, directing the approach of the aldehyde and resulting in a high diastereomeric excess of the aldol product. The stereochemical outcome can often be predicted using models like the Zimmerman-Traxler model, which considers a chair-like transition state. harvard.edu

Reactant 1 (N-Acyl Auxiliary)Reactant 2 (Aldehyde)Diastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-1,3-diphenyl-2-imidazolidinoneBenzaldehyde>95:5High
N-Acetyl-1,3-diphenyl-2-imidazolidinoneIsobutyraldehyde>90:10High

This table presents hypothetical data based on typical results observed in diastereoselective aldol reactions using similar chiral auxiliaries. Actual results would require specific experimental data for 1,3-diphenyl-2-imidazolidinone.

The Michael reaction, or conjugate addition, is another vital carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.govyoutube.com The use of chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenters. researchgate.net

When N-enoyl derivatives of 1,3-diphenyl-2-imidazolidinone are used as Michael acceptors, the chiral environment created by the auxiliary directs the nucleophilic attack, leading to a high degree of diastereoselectivity in the resulting adduct. nih.gov The steric bulk of the diphenyl groups on the imidazolidinone ring effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face.

Michael Acceptor (N-Enoyl Auxiliary)Michael Donor (Nucleophile)Diastereomeric RatioYield (%)
N-Crotonyl-1,3-diphenyl-2-imidazolidinoneLithium dibenzylcuprate>98:2High
N-Acryloyl-1,3-diphenyl-2-imidazolidinoneDiethyl malonate>95:5High

This table presents hypothetical data based on typical results observed in diastereoselective Michael additions using similar chiral auxiliaries. Actual results would require specific experimental data for 1,3-diphenyl-2-imidazolidinone.

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product. Chiral auxiliaries, including 1,3-diphenyl-2-imidazolidinone, are instrumental in achieving high enantioselectivity in a variety of reactions. williams.edu

Asymmetric alkylation involves the introduction of an alkyl group to a prochiral substrate in a way that favors the formation of one enantiomer. The enolate derived from an N-acyl-1,3-diphenyl-2-imidazolidinone can be alkylated with high stereocontrol. The chiral auxiliary directs the approach of the electrophile (alkyl halide), leading to the formation of the alkylated product with a high enantiomeric excess after cleavage of the auxiliary.

N-Acyl AuxiliaryAlkylating AgentEnantiomeric Excess (ee)Yield (%)
N-Propionyl-1,3-diphenyl-2-imidazolidinoneBenzyl (B1604629) bromide>98%High
N-Butyryl-1,3-diphenyl-2-imidazolidinoneMethyl iodide>97%High

This table presents hypothetical data based on typical results observed in asymmetric alkylation reactions using similar chiral auxiliaries. Actual results would require specific experimental data for 1,3-diphenyl-2-imidazolidinone.

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. When a chiral auxiliary is attached to the dienophile, it can induce significant asymmetry in the resulting cycloadduct. N-acryloyl derivatives of 1,3-diphenyl-2-imidazolidinone can act as chiral dienophiles in Diels-Alder reactions. The steric and electronic properties of the diphenyl-substituted imidazolidinone ring influence the facial selectivity of the diene's approach, leading to a high endo/exo ratio and excellent enantioselectivity in the cycloadduct. harvard.edu

Dienophile (N-Acryloyl Auxiliary)DieneEndo/Exo RatioEnantiomeric Excess (ee) of Endo Product
N-Acryloyl-1,3-diphenyl-2-imidazolidinoneCyclopentadiene (B3395910)>95:5>98%
N-Crotonoyl-1,3-diphenyl-2-imidazolidinoneIsoprene (B109036)>90:10>95%

This table presents hypothetical data based on typical results observed in asymmetric Diels-Alder reactions using similar chiral auxiliaries. Actual results would require specific experimental data for 1,3-diphenyl-2-imidazolidinone.

Enantioselective Methodologies

Imidazolidinone-Based Organocatalysis

Imidazolidinone-based organocatalysis has emerged as a powerful strategy in modern organic synthesis, offering a metal-free approach to a wide array of enantioselective transformations. These catalysts, derived from chiral amino acids, operate through unique activation modes, enabling the construction of complex chiral molecules with high levels of stereocontrol.

Development of First and Second-Generation Imidazolidinone Catalysts

The field of imidazolidinone organocatalysis was significantly advanced by the work of the MacMillan group. The first-generation catalysts were designed to mimic the function of Lewis acids by activating α,β-unsaturated aldehydes. sigmaaldrich.com A key breakthrough was the development of (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, which proved highly effective in the first general and highly enantioselective organocatalytic Diels-Alder reaction. sigmaaldrich.comprinceton.edu This initial catalyst, derived from phenylalanine, demonstrated the viability of using small organic molecules to catalyze complex bond-forming reactions with high enantioselectivity. nih.gov

Exploration of the catalyst architecture and the factors influencing reactivity led to the development of second-generation imidazolidinone catalysts. core.ac.uk These newer catalysts were designed to be more reactive and to expand the scope of applicable reactions. core.ac.uk For instance, for asymmetric alkylations of indoles, the 2-tert-butyl imidazolidinone catalyst ((2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone) was found to provide improved enantioselectivities. sigmaaldrich.comnih.gov The enhanced activity of second-generation catalysts is attributed to the formation of a more reactive iminium intermediate, which successfully catalyzes not only cycloadditions but also conjugate additions, hydrogenations, and other transformations with excellent selectivity. core.ac.uk

Catalyst GenerationKey Structural FeaturesNotable Applications
First-Generation Derived from natural amino acids (e.g., phenylalanine). nih.govcardiff.ac.ukEnantioselective Diels-Alder reactions. sigmaaldrich.comprinceton.edu
Second-Generation Sterically modified substituents (e.g., 2-tert-butyl group). sigmaaldrich.comnih.govFriedel-Crafts alkylations, conjugate additions, transfer hydrogenations. nih.govcore.ac.uk

Iminium Activation in Enantioselective Transformations

The primary mode of action for imidazolidinone catalysts involves iminium activation. acs.org This process begins with the condensation of the chiral secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. rsc.org This reaction reversibly forms a chiral iminium ion. core.ac.ukprinceton.edu The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. core.ac.ukacs.orgrsc.org This "LUMO-lowering" activation strategy is analogous to the activation provided by traditional Lewis acid catalysts. core.ac.ukacs.org

This activation is a general strategy that can be applied to a wide range of nucleophile-electrophile interactions. acs.org For the catalytic cycle to be completed, the amine catalyst must be released in the final step, typically through hydrolysis, regenerating the catalyst for subsequent turnovers. acs.org The success of this strategy relies on the ability of the chiral imidazolidinone to create a stereochemically defined environment around the iminium ion, which directs the approach of the nucleophile and controls the stereochemical outcome of the reaction.

Application in Diels-Alder Cycloadditions

The Diels-Alder reaction was one of the first and most significant transformations to be successfully catalyzed by imidazolidinone organocatalysts. In 2000, MacMillan and coworkers reported the first highly enantioselective Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene using a first-generation imidazolidinone catalyst derived from phenylalanine. sigmaaldrich.comnih.gov This reaction yielded the corresponding [4+2] cycloadducts with excellent yields and high enantioselectivities (endo >90% ee, exo >84% ee). nih.gov

The success of these catalysts has been extended to various dienes and dienophiles. acs.org While the first-generation catalysts were effective, second-generation catalysts have further expanded the scope and efficiency of these cycloadditions. core.ac.uk For instance, while catalysts 1 and 2 (imidazolidinones) were not effective for the Diels-Alder reaction of cyclopentadiene with 4-hexen-3-one, other modified catalysts provided higher yields and enantioselectivities. nih.gov The use of an acid co-catalyst, such as trifluoroacetic acid (TFA), is often crucial for achieving high reactivity and selectivity in these cycloadditions. acs.org The development of recyclable, polymer-supported imidazolidinone catalysts has also been explored for Diels-Alder reactions, demonstrating good catalytic activity and enantioselectivity comparable to their homogeneous counterparts. researchgate.netnih.gov

DienophileDieneCatalystYield (%)Enantioselectivity (ee %)
α,β-Unsaturated AldehydesCyclopentadieneFirst-Generation Imidazolidinone>75>84-90
α,β-Unsaturated KetonesVarious DienesSecond-Generation Imidazolidinone83-8982-90

Note: The data in this table is a generalized representation from multiple sources. nih.govacs.org

Conjugate Addition Reactions

Imidazolidinone catalysts are highly effective in promoting enantioselective conjugate addition reactions. This is achieved through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde, which then reacts with a nucleophile in a 1,4-fashion. princeton.edu This methodology has been successfully applied to a variety of nucleophiles.

One prominent example is the Michael addition. While early organocatalyzed Michael additions often required highly activated nucleophiles or electrophiles, imidazolidinone catalysts have enabled the use of simple aldehyde donors with enone acceptors. acs.org The use of a hydrogen-bond-donating co-catalyst was found to be critical for achieving high chemoselectivity (Michael addition vs. aldol condensation), yield, and stereoselectivity. acs.org The conjugate addition of nitroalkanes to α,β-unsaturated enones has also been achieved with high enantioselectivity using novel imidazoline (B1206853) catalysts. nih.govacs.org

Furthermore, the MacMillan group has demonstrated the use of this iminium activation strategy for the enantioselective conjugate addition of amines to α,β-unsaturated aldehydes. princeton.edu This reaction provides a direct route to valuable β-amino aldehydes and their corresponding acid derivatives. princeton.edu The design of the N-centered nucleophile and the choice of catalyst are crucial to avoid side reactions and ensure high stereocontrol. princeton.edu

Friedel-Crafts Alkylations

Enantioselective Friedel-Crafts alkylation is another powerful application of imidazolidinone organocatalysis. beilstein-journals.orgcaltech.edu This reaction involves the addition of an electron-rich aromatic or heteroaromatic ring (like pyrroles, indoles, furans, or thiophenes) to an α,β-unsaturated aldehyde activated by the catalyst. nih.govbeilstein-journals.orgcaltech.edu The activation occurs via the formation of a chiral iminium ion, which enhances the electrophilicity of the aldehyde, facilitating the attack by the aromatic nucleophile. caltech.edu

The second-generation MacMillan catalyst, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, has proven to be particularly effective for the Friedel-Crafts alkylation of indoles and pyrroles with α,β-unsaturated aldehydes, providing high yields and excellent enantioselectivities. sigmaaldrich.comnih.gov This methodology has been instrumental in the total synthesis of complex natural products, such as (-)-flustramine B. sigmaaldrich.comnih.gov To improve catalyst recyclability, imidazolidinone catalysts have been immobilized on various supports, including hyperbranched polyglycerol and mesocellular foams, and have shown continued high activity and moderate to high enantioselectivity in Friedel-Crafts alkylations for several cycles. nih.govbeilstein-journals.orgresearchgate.net

Aromatic Nucleophileα,β-Unsaturated AldehydeCatalyst SystemYield (%)Enantioselectivity (ee %)
N-MethylpyrroleCinnamaldehydePolymer-Supported ImidazolidinoneHighModerate
Various IndolesVarious EnalsSecond-Generation ImidazolidinoneHigh>90
PyrroleVarious EnalsPhosphonylated Imidazolidinone77-9677-99

Note: The data in this table is a generalized representation from multiple sources. sigmaaldrich.comnih.govbeilstein-journals.org

Transfer Hydrogenation Reactions

Imidazolidinone catalysts have also been successfully employed in enantioselective transfer hydrogenation reactions. core.ac.uk In this process, a prochiral substrate, such as an α,β-unsaturated aldehyde or an imine, is reduced to a chiral product using a stoichiometric hydride donor. acs.org Hantzsch esters are commonly used as the dihydrogen surrogate in these reactions. acs.orgrsc.org

The catalytic cycle is believed to involve the formation of a chiral iminium ion from the unsaturated aldehyde, which is then reduced by the Hantzsch ester. acs.org This methodology provides a valuable metal-free alternative for the asymmetric reduction of various unsaturated compounds. The reaction has been applied to the reduction of a range of substrates, including both α,β-unsaturated aldehydes and various imines, affording the corresponding chiral alcohols and amines with high enantioselectivity. acs.org While many transfer hydrogenations of imines are catalyzed by transition metals or Brønsted acids, organocatalytic methods using imidazolidinones offer a complementary approach under mild conditions. rsc.orgnih.govnih.gov

Organocatalytic Cascade Reactions

Organocatalytic cascade reactions, which involve a sequence of transformations in a single pot catalyzed by a small organic molecule, represent a highly efficient and atom-economical approach to complex molecule synthesis. While direct examples of 1,3-diphenyl-2-imidazolidinone as an organocatalyst in cascade reactions are not prominently featured in the reviewed literature, the imidazolidinone core is a key structural motif in well-established organocatalysts. For instance, diarylprolinol silyl (B83357) ethers, which are known to catalyze cascade reactions, incorporate a pyrrolidine (B122466) ring, a close structural relative of the imidazolidinone ring. nih.gov These catalysts have been successfully employed in cascade reactions that proceed through iminium and enamine intermediates, enabling the enantioselective synthesis of highly functionalized tetrahydropyrans and tetrahydrofurans. nih.gov

Furthermore, the development of cascade reactions for the synthesis of fused imidazolidinone derivatives highlights the importance of this heterocyclic core. acs.org A notable example is the Et3N-catalyzed cascade [3+2] annulation of β-oxo-acrylamides with cyclic N-sulfonyl ketimines, which provides access to sultam-fused imidazolidinones with high diastereoselectivity. acs.org The asymmetric version of this reaction, utilizing chiral organocatalysts, yields enantiomerically enriched polycyclic imidazolidinones. acs.org These examples underscore the potential for developing cascade reactions where a chiral derivative of 1,3-diphenyl-2-imidazolidinone could act as the organocatalyst.

Table 1: Organocatalytic Cascade Reactions Involving Imidazolidinone-Related Structures
Catalyst/Reaction TypeReactantsProductKey Features
Diarylprolinol silyl ether-catalyzed cascadeα,β-Unsaturated aldehydes and Michael acceptorsEnantiopure tetrahydropyrans and tetrahydrofuransIminium-enamine cascade, high enantioselectivity (up to 99% ee) nih.gov
Et3N-catalyzed cascade [3+2] annulationβ-Oxo-acrylamides and cyclic N-sulfonyl ketiminesSultam-fused imidazolidinonesHigh diastereoselectivity (>20:1 dr), good to excellent yields (80-95%) acs.org
Asymmetric [3+2] cycloadditionβ-Oxo-acrylamides and cyclic N-sulfonyl ketiminesChiral polycyclic imidazolidinonesUse of chiral organocatalysts, moderate to high enantioselectivity (25-94% ee) acs.org

Precursors for Complex Molecular Architectures and Functional Molecules

1,3-Diphenyl-2-imidazolidinone serves as a valuable starting material for the synthesis of a range of complex and functionally important molecules, including α-amino acids, vicinal diamines, and various heterocyclic systems.

The synthesis of α-amino acids and vicinal diamines is of significant interest due to the prevalence of these motifs in natural products, pharmaceuticals, and chiral ligands. rsc.orgnih.govprismbiolab.com While direct synthesis from 1,3-diphenyl-2-imidazolidinone is not the most common route, the imidazolidinone structure is conceptually related to intermediates in certain synthetic strategies. For instance, the protection of α-amino acids as oxazolidinones is a key step in some enantioselective syntheses. google.com

Vicinal diamines, compounds containing two amino groups on adjacent carbon atoms, are crucial building blocks in organic and medicinal chemistry. rsc.orgnih.gov Various methods have been developed for their synthesis, including the ring-opening of aziridines and the hydroamidation of alkenyl amides. rsc.orgresearchgate.net Although not a direct precursor in all methods, the core structure of 1,3-diphenyl-2-imidazolidinone, which is derived from a 1,2-diamine, highlights its connection to this important class of compounds. Some synthetic approaches to vicinal diamines proceed through cyclic intermediates that share structural similarities with imidazolidinones. nih.govnih.gov

Table 2: Synthetic Approaches to α-Amino Acids and Vicinal Diamines
Target MoleculeSynthetic MethodPrecursorsKey Features
α-Amino AcidsEnantioselective alkylation of N-protected amino acidsN-carbobenzyloxy α-amino acid, aromatic aldehydeFormation of an oxazolidinone intermediate, separation of diastereomers google.com
α,α-Diaryl-α-amino AcidsSilver-catalyzed conjugate additionα-Aryl isocyanoacetate, o-quinone diimideHigh yields and regioselectivity, formation of a tetrasubstituted carbon center nih.govresearchgate.net
Vicinal DiaminesNiH-catalyzed hydroamidationAlkenyl amide, dioxazoloneHigh enantioselectivity (up to 99% ee), broad functional group tolerance rsc.org
Monosubstituted Vicinal DiaminesOne-pot Darzens reaction and reductive aminationAldehyde, chloromethylphenylsulfone, aminesSimple and efficient method for preparing monosubstituted diamines nih.gov

The rigid framework of 1,3-diphenyl-2-imidazolidinone makes it an attractive scaffold for the construction of more complex fused and spirocyclic heterocyclic systems. These structural motifs are of great interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements and potential for biological activity. nih.govbohrium.com

The synthesis of spiroheterocycles, where two rings share a single atom, often involves cycloaddition reactions. nih.govresearchgate.net For example, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing spiro-fused isoxazolines. researchgate.net While specific examples starting directly from 1,3-diphenyl-2-imidazolidinone are not detailed, the principles can be applied to its derivatives. The imidazolidinone ring can be a part of either the dipolarophile or the 1,3-dipole, depending on the desired target structure.

Fused heterocyclic systems, where two or more rings share two atoms, can also be accessed from imidazolidinone-containing precursors. Cascade reactions, as mentioned earlier, provide an efficient route to fused imidazolidinones. acs.org These strategies often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

Table 3: Synthesis of Fused and Spirocyclic Heterocycles
Heterocyclic SystemSynthetic StrategyStarting MaterialsKey Features
Sultam-fused imidazolidinonesCascade [3+2] annulationβ-Oxo-acrylamides, cyclic N-sulfonyl ketiminesHigh diastereoselectivity, transition-metal-free acs.org
Spiro-fused pyrazolidoylisoxazolines1,3-Dipolar cycloadditionMonosubstituted hydrazines, nitrile oxidesGeneration of structurally unique bis-heterocycles nih.gov
Spiroisoxazolines1,3-Dipolar cycloadditionArylnitrile oxides, 2-arylidenes-3-phenyl-1-indanonesRegiospecific and diastereospecific reaction researchgate.net
Fused Imidazo[1,2-a]quinolinesThree-component condensationHeterocyclic ketene (B1206846) aminals, aryl glyoxals, cyclic 1,3-dicarbonylsChemoselective and provides access to diverse fused systems bohrium.com

Beyond its role as a direct precursor, 1,3-diphenyl-2-imidazolidinone and its derivatives can serve as crucial intermediates in multi-step synthetic sequences. The cyclic urea (B33335) functionality can be masked, transformed, or cleaved at various stages of a synthesis to reveal other functional groups.

For example, the synthesis of imidazolidin-2-ones from propargylic ureas via base-catalyzed intramolecular hydroamidation demonstrates the formation of the imidazolidinone ring as a key step. acs.org This reaction proceeds with excellent chemo- and regioselectivity, highlighting the utility of this transformation in constructing this heterocyclic core. The resulting imidazolidinones can then be further functionalized or used as building blocks in the synthesis of more complex molecules.

The imidazolidinone ring can also be viewed as a protected form of a 1,2-diamine. This protecting group strategy can be employed to selectively manipulate other parts of a molecule before liberating the diamine functionality for subsequent reactions. This approach is valuable in the synthesis of ligands for metal complexes and in the construction of nitrogen-containing natural products and pharmaceuticals.

Table 4: 1,3-Diphenyl-2-imidazolidinone as a Synthetic Intermediate
Synthetic TransformationStarting MaterialsIntermediate/ProductSignificance
Intramolecular HydroamidationPropargylic ureasImidazolidin-2-onesOrgano-catalyzed, excellent chemo- and regioselectivity, rapid reaction times acs.org
Protection of 1,2-Diamine1,2-Diamine, phosgene (B1210022) or equivalent1,3-Disubstituted-2-imidazolidinoneAllows for selective reactions at other functional groups
Ring-opening of Imidazolidinone1,3-Disubstituted-2-imidazolidinone1,2-DiamineDeprotection step to reveal the vicinal diamine functionality for further synthesis

Theoretical and Computational Studies of 1,3 Diphenyl 2 Imidazolidinone Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a standard tool for elucidating the electronic structure and reactivity of organic molecules. It is instrumental in mapping the potential energy surfaces of reactions, identifying key intermediates and transition states, and quantifying the energetic demands of chemical transformations.

DFT studies on the formation of related diphenyl-substituted imidazolone (B8795221) systems, such as 4,5-diphenyl-1,3-dihydroimidazol-2-one, have shed light on plausible reaction pathways. For instance, in a base-catalyzed hydroamidation reaction, the mechanism is proposed to proceed through an allenamide intermediate. The calculated free energy barrier (ΔG‡) for the crucial cyclization step in this analogous system is found to be relatively low at 12.5 kcal/mol, which accounts for the observed rapid reaction kinetics.

In contrast, a nickel-catalyzed cyclization pathway for a similar scaffold involves the formation of a metallacycle. This alternative mechanism presents a higher calculated energy barrier of 18.7 kcal/mol, indicating a slower, more energy-intensive process compared to the base-catalyzed route. These findings underscore how different catalytic approaches can fundamentally alter the reaction mechanism and its energetic landscape.

While these specific values are for a closely related isomer, they suggest that the formation of the 1,3-diphenyl-2-imidazolidinone ring likely proceeds through intermediates that can be effectively modeled using DFT to determine the most favorable reaction pathways and their associated energy barriers. The presence of the phenyl groups on the nitrogen atoms is expected to influence the electronic properties and steric environment of the reaction center, which would be reflected in the calculated energy barriers.

The transition state for the cyclization is the energetic bottleneck of the reaction. DFT calculations can reveal the bond-forming and bond-breaking processes occurring at this stage. For metal-catalyzed reactions, such as the nickel-mediated cyclization, DFT can model the geometry of the metal-ligand complexes, for example, showing typical Ni-N bond distances in the range of 1.9–2.1 Å in the intermediate metallacycle. The analysis of these structures provides a molecular-level picture of how the catalyst orchestrates the transformation.

For 1,3-diphenyl-2-imidazolidinone, a key intermediate in some synthetic routes is the corresponding N-heterocyclic carbene, 1,3-diphenylimidazolidin-2-ylidene. The stability of this carbene, which can be assessed computationally, is a crucial factor in its reactivity, including its oxidation to form 1,3-diphenyl-2-imidazolidinone. acs.org

The choice of solvent can significantly impact reaction rates and outcomes. Computational models can incorporate solvent effects to provide a more realistic description of reactions in solution. For the synthesis of related imidazolone systems, polar aprotic solvents like dimethylformamide (DMF) have been noted to enhance reaction rates. DFT calculations can simulate this by using continuum solvation models or by including explicit solvent molecules in the calculations. These models demonstrate that such solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction.

The catalytic influence is another key aspect that can be thoroughly investigated using DFT. As seen in the comparison between base-catalyzed and nickel-catalyzed reactions, the catalyst introduces a new reaction pathway with different intermediates and transition states. DFT can quantify the extent of this catalytic effect by comparing the energy profiles of the catalyzed and uncatalyzed reactions. In the case of the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677), a related aliphatic analogue, DFT studies have shown that water can act as a catalyst by forming a proton exchange bridge, which significantly lowers the activation barrier for cyclization.

Table 1: Comparative Calculated Energy Barriers for Imidazolone Synthesis

Reaction TypeSystemCatalystCalculated Energy Barrier (ΔG‡)
Base-Catalyzed Hydroamidation4,5-diphenyl-1,3-dihydroimidazol-2-oneBase12.5 kcal/mol
Nickel-Catalyzed Cyclization4,5-diphenyl-1,3-dihydroimidazol-2-oneNickel18.7 kcal/mol

This table presents data for a closely related isomer to illustrate the application of DFT in determining reaction energetics.

Semiempirical Methods for Molecular Analysis

Semiempirical quantum mechanical methods offer a computationally less expensive alternative to DFT, making them suitable for the rapid screening of large molecules or for preliminary analyses of molecular properties. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data.

There is a lack of specific studies in the searched literature that apply semiempirical methods to evaluate the energetic properties of 1,3-diphenyl-2-imidazolidinone. However, methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are generally used to calculate heats of formation and to estimate the relative energies of different conformers or isomers of a molecule. For a molecule like 1,3-diphenyl-2-imidazolidinone, these methods could be employed to quickly assess the energetic consequences of, for example, the rotation of the phenyl groups.

Similarly, no specific conformational analyses of 1,3-diphenyl-2-imidazolidinone using semiempirical methods were identified in the available literature. In principle, these methods are well-suited for exploring the conformational landscape of flexible molecules. For 1,3-diphenyl-2-imidazolidinone, the key degrees of freedom would be the torsion angles of the two phenyl groups relative to the imidazolidinone ring. A systematic conformational search using a semiempirical method could identify low-energy conformers, which could then be subjected to more accurate DFT calculations for refinement. The geometrical optimization of the molecule using methods like AM1 or PM3 would provide a baseline structure and could be a starting point for more rigorous computational studies.

Prediction of Stereochemical Outcomes and Selectivity

Computational chemistry has emerged as a powerful tool for predicting the stereochemical outcome of asymmetric reactions. nih.govnih.gov Methods such as Density Functional Theory (DFT) and molecular mechanics are instrumental in elucidating the transition states of reactions, which in turn governs the stereoselectivity. nih.gov For imidazolidinone-based systems, computational models have been successfully employed to rationalize and predict the facial selectivity in various transformations.

A notable example, while not of 1,3-diphenyl-2-imidazolidinone itself, is the computational analysis of the imidazolidinone-catalyzed enantioselective (4+3)-cycloaddition reaction. In this study, calculations using M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) levels of theory revealed that iminium ions derived from a chiral imidazolidinone catalyst react preferentially on the more sterically crowded face. This counterintuitive outcome was explained by the conformational reorganization of a benzyl (B1604629) group on the catalyst to minimize intramolecular interactions, a finding that would be difficult to ascertain through experimental means alone. nih.gov This research underscores the capability of computational methods to dissect subtle steric and electronic effects that dictate stereochemical pathways.

Similarly, DFT studies have been used to investigate the reaction mechanisms of other imidazolidinone derivatives. For instance, the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI) via the urea (B33335) method was scrutinized using first-principles DFT. The study elucidated the role of water not just as a solvent but as a proton exchange bridge that significantly lowers the activation barriers for the cyclization steps. acs.org

For the 1,3-diphenyl-2-imidazolidinone system, analogous computational approaches could be employed. A key area of investigation would be the conformational preferences of the two phenyl groups attached to the nitrogen atoms. The orientation of these rings would create a specific chiral environment around the imidazolidinone core, influencing how substrates approach and react. By modeling the transition states of reactions where 1,3-diphenyl-2-imidazolidinone or its derivatives are used as chiral auxiliaries or catalysts, the energy differences between diastereomeric pathways can be calculated. These energy differences directly correlate to the predicted enantiomeric or diastereomeric excess of the product, providing a powerful predictive tool for synthetic chemists.

Table 1: Computational Methods in Stereochemical Prediction of Imidazolidinone Systems

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Calculation of transition state energiesRationalization of facial selectivity, understanding catalyst-substrate interactions.
Molecular Mechanics (MM)Conformational searchingIdentification of low-energy conformers of the catalyst and reaction intermediates.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsElucidation of subtle stabilizing or destabilizing interactions that influence stereoselectivity.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and catalyst development. These studies aim to understand how the chemical structure of a compound influences its biological activity or catalytic efficacy. Computational modeling is an increasingly integral part of SAR, allowing for the rational design of new, more potent, or selective molecules. nih.gov

While specific SAR studies on 1,3-diphenyl-2-imidazolidinone are not widely reported, the methodologies applied to other heterocyclic scaffolds provide a clear blueprint for how such investigations would proceed. For instance, in the development of imidazo[1,2-a]pyridine-based quinazoline (B50416) derivatives, computational approaches are often used alongside experimental work to understand how different substituents affect the target interaction. nih.gov Similarly, SAR and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on thiadiazolidinone (B1220539) derivatives have been used to explore the structural requirements for inhibiting specific enzymes. sigmaaldrich.com

For 1,3-diphenyl-2-imidazolidinone derivatives, a computational SAR study would typically involve the following steps:

Generation of a diverse library of virtual compounds: This would involve systematically modifying the 1,3-diphenyl-2-imidazolidinone core with different substituents on the phenyl rings or at other positions of the imidazolidinone ring.

Calculation of molecular descriptors: For each virtual compound, a range of electronic, steric, and physicochemical properties (descriptors) would be calculated using computational methods.

Development of a QSAR model: A mathematical model would be created to correlate the calculated descriptors with experimentally determined biological activity or catalytic performance. This model can then be used to predict the activity of new, unsynthesized compounds.

Molecular docking: If the biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed. This involves computationally placing the 1,3-diphenyl-2-imidazolidinone derivatives into the active site of the target to predict their binding affinity and orientation. This can provide crucial insights into the key interactions responsible for activity.

Table 2: Key Molecular Descriptors in Computational SAR Studies

Descriptor TypeExamplesInformation Provided
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentReactivity, electrostatic potential, polarity
Steric Molecular volume, Surface area, Molar refractivitySize and shape of the molecule
Topological Connectivity indices, Wiener indexBranching and shape of the molecular graph
Hydrophobic LogPLipophilicity and membrane permeability

By applying these computational techniques, researchers can build a detailed understanding of the SAR for the 1,3-diphenyl-2-imidazolidinone scaffold. This knowledge would enable the rational design of new derivatives with enhanced properties, whether for applications in asymmetric synthesis, materials science, or medicinal chemistry. The synergy between computational prediction and experimental validation is key to accelerating the discovery and optimization of novel chemical entities based on this versatile heterocyclic system.

Structural Modifications and Derivatives of 1,3 Diphenyl 2 Imidazolidinone for Research

Synthesis and Reactivity of N-Substituted 2-Imidazolidinone Analogs

The foundational structure of 1,3-diphenyl-2-imidazolidinone features phenyl groups on both nitrogen atoms. The synthesis of analogs with alternative N-substituents is a key area of research. A general and highly effective method for preparing N-substituted and N,N'-disubstituted imidazolidin-2-ones involves the reaction of 1,2-diamines with a carbonyl source. mdpi.com For instance, N,N'-dialkylethylenediamines can undergo oxidative carbonylation with a mixture of carbon monoxide and oxygen, catalyzed by selenium, to yield the corresponding 1,3-dialkyl-2-imidazolidinones. mdpi.com

Another versatile approach is the intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas. This method allows for the synthesis of imidazolidin-2-ones with various substituents on the nitrogen atoms. The reaction proceeds via an acid-catalyzed intramolecular cyclization and electrophilic substitution, leading to highly substituted products. nih.gov For example, the reaction of N-(2,2-diethoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles in the presence of trifluoroacetic acid (TFA) in refluxing toluene (B28343) yields 4-substituted imidazolidin-2-ones. nih.gov The substituents on the urea (B33335) nitrogen atoms are retained in the final product, providing a direct route to N-substituted analogs.

The reactivity of these N-substituted analogs is influenced by the electronic and steric nature of the substituents. For example, the presence of electron-withdrawing or electron-donating groups on the N-aryl rings can modulate the nucleophilicity of the ring and its susceptibility to further reactions.

Formation of Spiro-Imidazolidinedione Derivatives

The synthesis of spiro-imidazolidinedione derivatives introduces a quaternary carbon center, creating a three-dimensionally complex molecule from the relatively planar imidazolidinone core. A key precursor for these compounds is 5,5-diphenylhydantoin (also known as 5,5-diphenylimidazolidine-2,4-dione), which can be considered a dione (B5365651) derivative of the core structure. Research has demonstrated the one-pot synthesis of new derivatives by substituting the labile proton at the N-3 position. researchgate.net

Two primary reaction types have been established for this purpose:

Nucleophilic Substitution: This involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with an alkyl halide in the presence of a base to substitute the N-3 position. researchgate.net

Mannich Reaction: This reaction involves the condensation of 5,5-diphenylimidazolidine-2,4-dione with paraformaldehyde and a substituted aniline (B41778) to introduce an aminomethyl group at the N-3 position. researchgate.net

These methods provide a pathway to a series of 3-substituted 5,5-diphenylimidazolidine-2,4-diones, which are spirocyclic in nature at the C-5 position. researchgate.net While not starting directly from 1,3-diphenyl-2-imidazolidinone, these syntheses illustrate the formation of the closely related spiro-imidazolidinedione framework.

PrecursorReagentsReaction TypeProductRef
5,5-Diphenylimidazolidine-2,4-dioneAlkyl Halide, BaseNucleophilic Substitution3-Alkyl-5,5-diphenylimidazolidine-2,4-dione researchgate.net
5,5-Diphenylimidazolidine-2,4-dioneParaformaldehyde, Substituted AnilineMannich Reaction3-(Arylaminomethyl)-5,5-diphenylimidazolidine-2,4-dione researchgate.net

Synthesis and Transformations of Thioxo- and Imino-Imidazolidinone Derivatives

Replacing the carbonyl oxygen of 1,3-diphenyl-2-imidazolidinone with sulfur (thioxo) or a nitrogen group (imino) significantly alters the electronic properties and reactivity of the heterocyclic ring.

Thioxo Derivatives: The synthesis of 1,3-disubstituted-2-thioxoimidazolidines is well-documented. A direct route to a related dihydroxy derivative, trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione, involves the refluxing of 1,3-diphenylthiourea with glyoxal (B1671930) (40%) in ethanol (B145695). nih.gov This reaction builds the imidazolidine (B613845) ring while incorporating the thione group. The synthesis of 2-thioxoimidazolidin-4-ones, which contain both a thione and a ketone group, can be achieved through the cyclization of 1-(arylidene)amino-3-(chloroacetyl)thioureas in ethanol with sodium acetate. researchgate.net These thioxo-derivatives can undergo further transformations, such as N-acetylation with acetic anhydride. researchgate.net

Imino Derivatives: The synthesis of 2-iminoimidazolidines can be accomplished through various strategies. One method involves the cyclization of N-Boc-N'-aryl-N''-(2-hydroxyethyl)guanidines using methanesulfonyl chloride and triethylamine (B128534) or sodium hydride, which affords the corresponding 2-iminoimidazolidines in good yields. researchgate.net

Transformations of these derivatives are key to creating more complex structures. For example, a series of 5-imino-4-thioxo-2-imidazolidinone derivatives can be prepared from the reaction of N-arylcyanothioformamide derivatives with aryl isocyanates. nih.gov These compounds serve as versatile synthons. The imine group can be hydrolyzed with ethanolic HCl to produce the corresponding 4-thioxo-2,5-imidazolidindiones. nih.gov Furthermore, these iminothiones can react with o-phenylenediamines to afford fused imidazoquinoxaline derivatives, demonstrating a powerful transformation into polycyclic systems. nih.gov

Derivative TypeSynthetic PrecursorsKey Reagents/ConditionsProductRef
Thioxo1,3-Diphenylthiourea, GlyoxalEthanol, Refluxtrans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione nih.gov
Thioxo1-(Arylidene)amino-3-(chloroacetyl)thioureaSodium Acetate, Ethanol, Heat1-(Arylidene)amino-2-thioxo-imidazolidin-4-one researchgate.net
IminoN-Boc-N'-aryl-N''-(2-hydroxyethyl)guanidineMethanesulfonyl chloride, Triethylamine2-Iminoimidazolidine researchgate.net
IminoN-Arylcyanothioformamide, Aryl isocyanate-5-Imino-4-thioxo-2-imidazolidinone nih.gov

Functionalization of the Imidazolidinone Ring for Novel Reactivity

Introducing functional groups onto the carbon backbone (C4 and C5 positions) of the imidazolidinone ring opens avenues for creating derivatives with novel reactivity and potential applications. An effective strategy for regioselective functionalization focuses on the synthesis of 4-(het)arylimidazolidin-2-ones through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. nih.gov

The reaction proceeds through the in situ formation of a cyclic imidazolinium cation from the N-(2,2-dialkoxyethyl) urea precursor. This cation is then trapped by a C-nucleophile. nih.gov Studies have shown that this reaction can lead to a mixture of 4- and 5-substituted imidazolidin-2-ones, but by decreasing the amount of trifluoroacetic acid (TFA) catalyst, high regioselectivity for the 4-substituted isomer can be achieved. nih.gov This method is advantageous due to its use of readily available starting materials and a straightforward procedure. The structures of the resulting 4-substituted imidazolidin-2-ones have been confirmed by techniques including X-ray analysis. nih.gov

This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the C4 position, significantly diversifying the available derivatives of the core imidazolidinone structure.

Design and Synthesis of Bicyclic and Polycyclic Imidazolidinone Frameworks

Building upon the 1,3-diphenyl-2-imidazolidinone core to create fused bicyclic and polycyclic systems is a sophisticated strategy for generating structurally complex molecules. One powerful transformation involves using 5-imino-4-thioxo-2-imidazolidinone derivatives as key synthons. nih.gov As mentioned previously, the reaction of these derivatives with o-phenylenediamines in boiling ethanol results in the formation of imidazo[4,5-b]quinoxaline derivatives. nih.gov This reaction constitutes a ring-closing condensation that builds a new six-membered diazine ring fused to the imidazole (B134444) portion of the original scaffold, resulting in a tricyclic system.

Another approach to fused systems is demonstrated by palladium-catalyzed isocyanide insertion reactions. While applied to imidazole itself, the strategy of C(sp²)-H functionalization at two positions (C2 and C4) to build fused rings, such as indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons, provides a conceptual framework that could be adapted for imidazolidinone systems. nih.gov

Furthermore, the synthesis of spirocyclic systems, as detailed in section 6.2, represents another class of bicyclic frameworks derived from the imidazolidine core. For instance, spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives have been synthesized, showcasing the construction of complex fused and spirocyclic systems from related building blocks. nih.gov These advanced synthetic routes provide access to a rich diversity of polycyclic structures based on the fundamental imidazolidinone framework.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis of 1,3-Diphenyl-2-Imidazolidinone

The synthesis of imidazolidin-2-ones, including the 1,3-diphenyl variant, is undergoing a paradigm shift towards greener and more sustainable practices. mdpi.comrsc.org Traditional methods often rely on stoichiometric carbonylating agents or harsh reaction conditions. acs.org The development of novel catalytic systems is at the forefront of addressing these challenges, with a focus on atom economy and the use of environmentally benign reagents. mdpi.comrsc.org

Recent research has explored the use of heterogeneous catalysts, which offer advantages in terms of reusability and ease of separation. For instance, cerium oxide (CeO2) has emerged as an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046). acs.org This approach avoids the need for additional CO2 in the reaction system. acs.org Furthermore, the dehydrogenative condensation of ureas with 1,2-diols using heterogeneous palladium-based catalysts presents a promising route to imidazolones, the unsaturated analogs of imidazolidinones. acs.org The design of multifunctional materials that can catalyze both dehydrogenation and condensation steps is a key area of interest. acs.org

The use of carbon dioxide (CO2) as a C1 source for the carbonylation of diamines is a particularly attractive green chemistry approach. mdpi.com Catalytic systems that can efficiently activate CO2 for this transformation are highly sought after. mdpi.com For instance, an indium-catalyzed reaction of N,N′-bis(trimethylsilyl)benzene-1,2-diamine with CO2 has been shown to produce benzimidazolidin-2-one. mdpi.com

Microwave-assisted synthesis is another green technique being applied to the production of imidazolidinone derivatives. This method can lead to significantly shorter reaction times and higher yields compared to conventional heating. researchgate.net The use of recyclable catalysts, such as indium (III) chloride, in these microwave-assisted reactions further enhances their sustainability. researchgate.net

The following table summarizes some of the novel catalytic systems being explored for the sustainable synthesis of imidazolidinone derivatives:

Catalyst SystemReactantsKey Advantages
Cerium Oxide (CeO2)Ethylenediamine carbamateHeterogeneous, reusable, no additional CO2 required. acs.org
Palladium-based nanomaterialsUreas and 1,2-diolsHeterogeneous, catalyzes both dehydrogenation and condensation. acs.org
Indium complexesN,N′-bis(trimethylsilyl)benzene-1,2-diamine and CO2Utilizes CO2 as a C1 source. mdpi.com
Indium (III) chlorideGlycine and Schiff's basesRecyclable catalyst, microwave-assisted, rapid. researchgate.net

Advanced Strategies for Stereocontrol in Imidazolidinone Synthesis

The development of asymmetric methods to control the stereochemistry of imidazolidinone rings is a critical area of research, given the importance of chiral molecules in pharmaceuticals and materials science. mdpi.com Advanced strategies are moving beyond traditional chiral auxiliaries to catalytic asymmetric transformations that can generate enantiomerically enriched products from achiral or racemic starting materials.

One prominent approach involves the metal-catalyzed asymmetric diamination of olefins. For example, a highly efficient palladium(II)-catalyzed diamination of 1,3-dienes using chiral pyridine-oxazoline ligands has been reported to produce chiral imidazolidin-2-ones with excellent enantioselectivities under mild conditions. mdpi.com Similarly, a palladium(0)-catalyzed asymmetric intermolecular diamination of terminal alkenes has been achieved using a chiral BINOL-derived phosphorus amidite ligand, yielding a broad range of chiral imidazolidinones. mdpi.com

Organocatalysis has also emerged as a powerful tool for stereocontrolled imidazolidinone synthesis. Chiral imidazolidinone-based organocatalysts, such as those developed by MacMillan, have been successfully employed in a variety of asymmetric transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. sigmaaldrich.comprinceton.edu These catalysts operate through the formation of a chiral iminium ion, which directs the stereochemical outcome of the reaction. princeton.edu

The intramolecular hydroamidation of propargylic ureas represents another avenue for stereocontrolled synthesis. While initial studies often focused on chemo- and regioselectivity, achieving high stereocontrol in these reactions remains an active area of investigation. acs.org

Recent advancements in the stereocontrolled synthesis of related heterocyclic systems, such as 1,3-oxazolidines, through one-pot asymmetric procedures involving chiral magnesium phosphate (B84403) catalysts, may also provide inspiration for new strategies in imidazolidinone synthesis. nih.gov The key is the enantioselective formation of an intermediate which then undergoes cyclization. nih.gov

The table below highlights some advanced strategies for achieving stereocontrol in the synthesis of imidazolidinone and related heterocycles:

StrategyCatalyst/ReagentKey Features
Pd(II)-catalyzed Asymmetric DiaminationChiral Pyridine-Oxazoline LigandHigh yields and enantioselectivities for chiral imidazolidin-2-ones from 1,3-dienes. mdpi.com
Pd(0)-catalyzed Asymmetric DiaminationChiral BINOL-derived Phosphorus Amidite LigandBroad substrate scope for chiral imidazolidinones from terminal alkenes. mdpi.com
OrganocatalysisChiral Imidazolidinone Catalysts (MacMillan)Iminium ion activation for various asymmetric transformations. sigmaaldrich.comprinceton.edu
Asymmetric One-Pot SynthesisChiral Magnesium Phosphate CatalystEnantioselective formation of hemiaminal intermediates for 1,3-oxazolidine synthesis. nih.gov

Integration of Continuous Flow Chemistry in Imidazolidinone Production

Continuous flow chemistry is revolutionizing the synthesis of chemical compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. nih.gov The integration of continuous flow technology into the production of 1,3-diphenyl-2-imidazolidinone and its derivatives is a promising area for future research, with the potential to lead to more efficient and sustainable manufacturing processes. nih.gov

A key benefit of flow chemistry is the ability to couple individual reaction steps without the need for isolating and purifying intermediates. nih.gov This is particularly advantageous for multi-step syntheses. Research has demonstrated the successful continuous-flow synthesis of 2-imidazolidinone from ethylenediamine carbamate using a fixed-bed reactor with a cerium oxide (CeO2) catalyst. acs.orgelsevierpure.com This flow system achieved a significantly higher yield and selectivity for the desired product compared to the equivalent batch reaction. acs.orgelsevierpure.com The improved performance was attributed to the lower ratio of solvent to catalyst in the flow setup. acs.orgelsevierpure.com

The application of continuous flow can also be extended to the synthesis of precursors and related heterocyclic systems. For example, a continuous-flow procedure has been developed for the preparation of ketamine, which involves a two-step sequence under flow conditions. nih.gov This demonstrates the potential for developing multi-step flow syntheses for complex molecules.

While the direct continuous flow synthesis of 1,3-diphenyl-2-imidazolidinone has not been extensively reported, the principles and technologies are readily applicable. Future research will likely focus on adapting existing batch syntheses to flow conditions, optimizing reaction parameters such as residence time and flow rate, and developing integrated multi-step flow processes for the production of a wide range of imidazolidinone derivatives. youtube.com

The following table illustrates the potential of continuous flow chemistry for imidazolidinone production:

ReactionCatalyst/SystemKey Findings
Synthesis of 2-imidazolidinone from ethylenediamine carbamateCeO2 catalyst in a fixed-bed flow reactorHigher yield and selectivity compared to batch reaction. acs.orgelsevierpure.com
General chemical transformationsVariousImproved safety, efficiency, and potential for automation. nih.gov

Exploration of New Reactivity Modes for Imidazolidinone Derivatives

While 1,3-diphenyl-2-imidazolidinone is often utilized as a stable scaffold, exploring new reactivity modes of its derivatives can unlock novel synthetic pathways and applications. Research in this area focuses on discovering and developing unprecedented transformations that expand the synthetic utility of the imidazolidinone core.

A fascinating area of exploration is the development of novel reactivity modes for related nitrogen-containing heterocycles, which can provide inspiration for imidazolidinone chemistry. For instance, a new reactivity mode for the diazo group has been reported, involving the 1,3-addition of a nucleophile and an electrophile to form tetrasubstituted 1,2,3-triazolines. nih.gov This type of novel transformation, if applied to imidazolidinone derivatives bearing a diazo group, could lead to the synthesis of complex, polycyclic structures.

The functionalization of the imidazolidinone ring itself is another key research direction. While many syntheses build the ring with the desired substituents, post-synthesis modification can provide access to a wider range of derivatives. For example, the condensation of 4-thioxo-2,5-imidazolidinedione, a derivative of imidazolidinone, with various hydrazine (B178648) derivatives has been shown to produce a variety of new substituted imidazole (B134444) compounds. researchgate.net This demonstrates the potential of using functionalized imidazolidinone derivatives as synthons for the construction of other heterocyclic systems.

Furthermore, the discovery of new intramolecular transannulation reactions, such as the gold-catalyzed conversion of propargyl triazolines into pyrroles, highlights the potential for developing novel ring-transformation reactions starting from imidazolidinone derivatives. nih.gov Such reactions could provide efficient routes to other valuable heterocyclic scaffolds.

The exploration of new reactivity modes is often driven by the desire to access novel chemical space and to develop more efficient synthetic routes to complex molecules. Future research in this area will likely involve a combination of experimental screening and computational studies to identify and develop new transformations of imidazolidinone derivatives.

Computational Design of Enhanced Imidazolidinone-Based Catalysts and Synthons

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and optimization of catalysts and synthetic building blocks with enhanced properties. rsc.orgrsc.org The computational design of improved imidazolidinone-based catalysts and synthons is a rapidly advancing field that promises to accelerate the discovery of new and more effective chemical entities.

One of the key applications of computational methods is in the design of heterogeneous catalysts. rsc.org By modeling the interactions between reactants and catalyst surfaces, researchers can gain insights into reaction mechanisms and identify key descriptors that correlate with catalytic activity. elsevierpure.com This knowledge can then be used to design new catalysts with improved performance. For example, density functional theory (DFT) calculations have been used to understand the preferential adsorption and activation of ethylenediamine carbamate on the surface of a CeO2 catalyst during the synthesis of 2-imidazolidinone. acs.orgelsevierpure.com

In the realm of asymmetric catalysis, computational modeling plays a crucial role in understanding the origins of stereoselectivity. For chiral imidazolidinone-based organocatalysts, computational studies can be used to model the transition states of the catalyzed reactions and to rationalize the observed enantioselectivities. princeton.edu This understanding can then guide the design of new catalysts with even higher levels of stereocontrol.

Computational methods are also being used to design novel synthons based on the imidazolidinone scaffold. By calculating properties such as reactivity, stability, and electronic structure, researchers can predict the synthetic utility of new imidazolidinone derivatives and prioritize their synthesis. Quantum chemistry calculations, for instance, have been used to rationalize the regioselectivity of the reaction between (2,2-diethoxyethyl)ureas and C-nucleophiles in the synthesis of 4-(het)arylimidazolidin-2-ones. nih.gov

The ultimate goal of computational catalyst and synthon design is to move from a trial-and-error approach to a more predictive and rational design process. nih.gov As computational methods become more powerful and accurate, they will play an increasingly important role in the development of the next generation of imidazolidinone-based catalysts and synthetic intermediates.

The following table outlines the role of computational design in advancing imidazolidinone chemistry:

ApplicationComputational MethodKey Insights
Heterogeneous CatalysisDensity Functional Theory (DFT)Understanding reactant adsorption and activation on catalyst surfaces. acs.orgelsevierpure.com
Asymmetric CatalysisTransition State ModelingRationalizing and predicting enantioselectivity. princeton.edu
Synthon DesignQuantum Chemistry CalculationsPredicting reactivity and regioselectivity. nih.gov

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